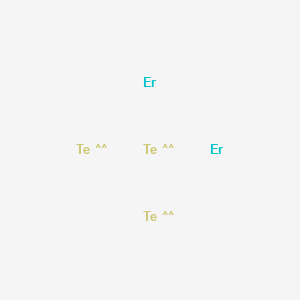
Dierbium tritelluride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dierbium tritelluride is a useful research compound. Its molecular formula is Er2Te3 and its molecular weight is 717.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quantum Materials
Dierbium tritelluride is recognized for its potential in quantum materials due to its layered structure, which facilitates the manifestation of exotic quantum phenomena. The following are key applications in this domain:
- Charge Density Waves (CDW) : ErTe3 exhibits charge density wave behavior, which is crucial for understanding low-dimensional systems. This property is essential for developing future electronic devices that leverage quantum states for enhanced performance .
- Superconductivity : Research indicates that ErTe3 can exhibit superconductivity under certain conditions. The layered structure allows for the manipulation of electronic interactions, making it a candidate for high-temperature superconductors .
- Spin Density Waves : The compound also shows spin density wave behavior, which can be exploited in spintronic applications—devices that utilize the intrinsic spin of electrons for data processing and storage .
Optical Applications
This compound has promising applications in optical technologies , particularly due to its unique optical properties:
- Nonlinear Optical Materials : ErTe3 can serve as a nonlinear optical material, making it useful in applications such as frequency conversion and optical switching. Its ability to interact with light at various wavelengths opens avenues for advanced photonic devices .
- Solar Energy Harvesting : The compound's properties may also be harnessed in solar energy applications, where it can improve the efficiency of photovoltaic cells through enhanced light absorption and conversion capabilities .
Synthesis and Characterization
Understanding the synthesis methods of this compound is critical for its application development:
- Synthesis Techniques : Common methods include the flux method, self-flux method, and chemical vapor transport (CVT). These techniques allow for the controlled growth of high-purity crystals necessary for studying their physical properties .
- Characterization Studies : Advanced characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and optical spectroscopy are employed to investigate the structural and electronic properties of ErTe3. These studies are vital for tailoring materials for specific applications .
Case Studies and Research Findings
Several studies have highlighted the practical implications of this compound:
- A study published in Advanced Science detailed the electronic structure and CDW transitions in ErTe3, showcasing its potential as a platform for investigating superconductivity and other quantum phenomena .
- Another research effort focused on the optical spectroscopy of ErTe3, revealing insights into its charge density wave formation and multiple energy gap structures that could be pivotal for future applications in quantum computing and advanced optics .
Eigenschaften
CAS-Nummer |
12020-39-2 |
|---|---|
Molekularformel |
Er2Te3 |
Molekulargewicht |
717.3 g/mol |
InChI |
InChI=1S/2Er.3Te |
InChI-Schlüssel |
MIZNMVMPEVIMAT-UHFFFAOYSA-N |
SMILES |
[Te].[Te].[Te].[Er].[Er] |
Kanonische SMILES |
[Te].[Te].[Te].[Er].[Er] |
Key on ui other cas no. |
12020-39-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















